Gatifloxacin hydrochloride
Vue d'ensemble
Description
Gatifloxacin hydrochloride is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent for oral or intravenous administration . It is well known for its drug design and coordinating ability towards metal ions .
Synthesis Analysis
Gatifloxacin can be synthesized using o-phenylenediamine (OPD) and 3-acetyl coumarin . The synthesis of Gatifloxacin involves making (±)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolenecarboxylic acid in high purity, in a suspension in a dipolar aprotic solvent .Molecular Structure Analysis
The molecular formula of Gatifloxacin hydrochloride is C19H23ClFN3O4, with an average mass of 411.855 Da and a monoisotopic mass of 411.136108 Da .Chemical Reactions Analysis
Gatifloxacin has been found to be stable under various conditions, with substantial degradation observed during oxidative hydrolysis . A specific, stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of gatifloxacin, its degradation products, and its process-related impurities in bulk samples and in pharmaceutical dosage forms .Physical And Chemical Properties Analysis
Gatifloxacin hydrochloride has a molecular weight of 411.86 and is primarily excreted unchanged in the urine (>80%) . It has high oral bioavailability (96%), and therefore, oral and intravenous formulations are bioequivalent and interchangeable .Applications De Recherche Scientifique
Simultaneous Determination of Gatifloxacin and Prednisolone
- Methods of Application: The separation was achieved using a C18 column, micellar mobile phase consisted of 0.2 M sodium dodecyl sulfate, 12.5% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid at pH 7.0 at a flow rate of 1 ml/min with UV detection at 270 nm .
- Results: The proposed method was found to be rectilinear over the concentration ranges of 5.0−45 μg ml −1 and 10–50 μg ml −1 with recovery percentage of 99.95 ± 0.82 and 100.07 ± 0.84 for GTF and PRED, respectively .
Treatment of Respiratory Tract Infections
- Summary of Application: Gatifloxacin is one of the newest fluoroquinolones and shows excellent in vitro activity against a wide variety of respiratory tract pathogens, many gram-negative aerobic organisms, and Bacteroides fragilis .
- Methods of Application: These agents may be administered as oral and/or intravenous formulations with excellent bioavailability .
- Results: These agents are approved for the treatment of acute exacerbation of chronic bronchitis and community-acquired pneumonia. In addition, gatifloxacin is approved for the treatment of sinusitis .
Hydrotropic Solubilization
- Summary of Application: This research focused on the application of hydrotropic solubilization to enhance the aqueous solubility of gatifloxacin .
- Methods of Application: The study used 1.5 M metformin hydrochloride (MH) and 2.0 M sodium benzoate (SB) to enhance the solubility .
- Results: There was more than 18-fold enhancement in aqueous solubility of gatifloxacin in 1.5 M metformin hydrochloride (MH) and more than 230 times enhancement in 2.0 M sodium benzoate (SB) as compared to aqueous solubility .
Simultaneous Estimation of Gatifloxacin and Ambroxol Hydrochloride
- Summary of Application: This research focused on the simultaneous estimation of Gatifloxacin and Ambroxol hydrochloride in tablet dosage form using UV-spectrophotometry .
- Methods of Application: The developed UV spectroscopic method was used for the determination .
- Results: The method was found suitable for determination of GFC and AMB as bulk drug and in marketed solid dosage formulation without any interference from the excipients .
Treatment of Uncomplicated Gonorrhea
- Methods of Application: The study showed that single-dose treatment with gatifloxacin (400 or 600mg) was as effective as a single 400mg dose of ofloxacin .
- Results: The results indicated that gatifloxacin could be an effective treatment for uncomplicated gonorrhea .
Treatment of Various Infections
- Summary of Application: Gatifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria. It is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria .
- Methods of Application: Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. It is also available as eye drops .
- Results: Gatifloxacin has shown to be effective in the treatment of acute respiratory infections, including community-acquired pneumonia, acute exacerbation of chronic bronchitis, and acute maxillary sinusitis .
Treatment of Complicated Urinary Tract Infections
- Methods of Application: The study showed that gatifloxacin produced clinical and bacteriological response rates that were similar to those achieved with ciprofloxacin .
- Results: The results indicated that gatifloxacin could be an effective treatment for complicated UTIs .
Treatment of Ocular Infections
- Summary of Application: Gatifloxacin is used in combination with other drugs like Prednisolone acetate and Dexamethasone to treat ocular infections, irritations, and inflammations .
- Methods of Application: Gatifloxacin is available as eye drops under the brand name Zymar® marketed by Allergan .
- Results: The results indicated that gatifloxacin could be an effective treatment for ocular infections, irritations, and inflammations .
Safety And Hazards
Gatifloxacin hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is generally well tolerated, with the most common adverse events being gastrointestinal symptoms and injection site reactions .
Orientations Futures
Gatifloxacin has an extended spectrum of antibacterial activity and provides better coverage of Gram-positive organisms (e.g., S. pneumoniae) than some older fluoroquinolones . It has been shown to be effective in the treatment of acute respiratory infections, including community-acquired pneumonia, acute exacerbation of chronic bronchitis, and acute maxillary sinusitis . Future research may focus on further optimizing its safety and pharmacokinetic profiles .
Propriétés
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBNVXJQVIRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gatifloxacin hydrochloride | |
CAS RN |
121577-32-0 | |
Record name | Gatifloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GATIFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.